N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]phenylalanine
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Overview
Description
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-3-PHENYLPROPANOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline ring, a sulfonyl group, and a phenylpropanoic acid moiety, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, including the formation of the quinoxaline ring, sulfonylation, and coupling with phenylpropanoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring or the sulfonyl group.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonyl group or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-3-PHENYLPROPANOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring and sulfonyl group play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-3-PHENYLPROPANOIC ACID shares similarities with other quinoxaline derivatives and sulfonyl-containing compounds, such as:
- 1,2,3,4-Tetrahydroquinoxaline-6-sulfonamide
- 3-Phenylpropanoic acid derivatives
Uniqueness
The uniqueness of 2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-3-PHENYLPROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H15N3O6S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H15N3O6S/c21-15-16(22)19-13-9-11(6-7-12(13)18-15)27(25,26)20-14(17(23)24)8-10-4-2-1-3-5-10/h1-7,9,14,20H,8H2,(H,18,21)(H,19,22)(H,23,24) |
InChI Key |
HCIDQJNHCUYFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Origin of Product |
United States |
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